Cas no 84817-82-3 (3-Buten-2-one, 4-(2,6,6-trimethyl-3-phenoxy-1-cyclohexen-1-yl)-, (E)-)

84817-82-3 structure
Product name:3-Buten-2-one, 4-(2,6,6-trimethyl-3-phenoxy-1-cyclohexen-1-yl)-, (E)-
3-Buten-2-one, 4-(2,6,6-trimethyl-3-phenoxy-1-cyclohexen-1-yl)-, (E)- Chemical and Physical Properties
Names and Identifiers
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- 3-Buten-2-one, 4-(2,6,6-trimethyl-3-phenoxy-1-cyclohexen-1-yl)-, (E)-
- 4-(2,6,6-trimethyl-3-phenoxycyclohexen-1-yl)but-3-en-2-one
- 4-(2,6,6-Trimethyl-3-phenoxycyclohex-1-en-1-yl)but-3-en-2-one
- DTXSID10833967
- 84817-82-3
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- Inchi: InChI=1S/C19H24O2/c1-14(20)10-11-17-15(2)18(12-13-19(17,3)4)21-16-8-6-5-7-9-16/h5-11,18H,12-13H2,1-4H3
- InChI Key: NAMLCEQVCWFWGW-UHFFFAOYSA-N
- SMILES: CC1=C(C(CCC1OC2=CC=CC=C2)(C)C)C=CC(=O)C
Computed Properties
- Exact Mass: 284.177630004g/mol
- Monoisotopic Mass: 284.177630004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.8
- Topological Polar Surface Area: 26.3Ų
3-Buten-2-one, 4-(2,6,6-trimethyl-3-phenoxy-1-cyclohexen-1-yl)-, (E)- Related Literature
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1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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